molecular formula C11H12ClNO3 B5133911 ethyl [(5-chloro-2-methylphenyl)amino](oxo)acetate

ethyl [(5-chloro-2-methylphenyl)amino](oxo)acetate

Cat. No.: B5133911
M. Wt: 241.67 g/mol
InChI Key: WRTPKIYVZUEXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Oxamic Acid Derivative Research

Oxamic acid derivatives are a significant class of compounds in organic and medicinal chemistry. They are structurally related to oxalic acid, featuring a monoamide functionality. These compounds serve as versatile building blocks in organic synthesis. For instance, they are known precursors for generating carbamoyl (B1232498) radicals through oxidative decarboxylation, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

The research into oxamic acid derivatives has revealed a wide array of potential applications, driven by their ability to engage in various chemical transformations and biological interactions.

Table 2: Investigated Applications of the Oxamic Acid Derivative Class

Research Area Potential Application
Medicinal Chemistry Antiallergy agents, enzyme inhibitors, anticancer research. acs.org
Organic Synthesis Precursors for heterocyclic compounds, building blocks for complex amides.
Agrochemicals Investigated for potential fungicidal and biocidal properties.

Historical Perspectives on Related Chemical Scaffolds

The scientific exploration of scaffolds related to oxamic acids, such as hydroxamic acids, has a rich history. Hydroxamic acid derivatives gained prominence in medicinal chemistry following the discovery of their potent urease inhibitory properties in 1962. nih.gov This discovery opened the door to investigating their potential in combating infections caused by ureolytic microorganisms. nih.gov The key to the biological activity of hydroxamic acids is their ability to chelate metal ions, particularly zinc and iron, making them effective inhibitors of various metalloenzymes. nih.gov This historical success has inspired researchers to explore other related scaffolds, including oxamic acids, for similar or novel biological activities.

In the 1980s, specific N-(4-substituted-thiazolyl)oxamic acid derivatives were synthesized and evaluated, identifying them as a new series of potent and orally active antiallergy agents. acs.org This historical work underscores the therapeutic potential held within the broader class of N-substituted oxamic acid derivatives, providing a rationale for the continued synthesis and evaluation of new analogues like ethyl (5-chloro-2-methylphenyl)aminoacetate.

Current Research Landscape and Gaps for Ethyl (5-chloro-2-methylphenyl)aminoacetate

The current research landscape for oxamic acid derivatives is vibrant, with ongoing efforts to synthesize novel compounds and explore their utility in various fields, particularly medicinal chemistry and materials science. However, a specific focus on ethyl (5-chloro-2-methylphenyl)aminoacetate is not apparent in the current body of scientific literature. This represents a significant research gap.

The unique substitution pattern of a chlorine atom at the 5-position and a methyl group at the 2-position of the phenyl ring has not been systematically studied within the N-aryloxamic acid ester framework. Research on structurally similar compounds, such as ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, highlights the importance of this class of molecules as intermediates in the synthesis of pharmaceuticals, for instance, as a building block for the anticoagulant drug Edoxaban. chemicalbook.com Derivatives of this related compound have also been investigated for anticancer and antimicrobial properties. smolecule.com

The absence of data on ethyl (5-chloro-2-methylphenyl)aminoacetate means its potential biological activities and physicochemical properties remain unexplored. Future research could focus on:

Synthesis and Characterization: Developing an efficient synthesis route and fully characterizing the compound using modern spectroscopic and crystallographic techniques.

Biological Screening: Evaluating its activity against a range of biological targets, such as enzymes (e.g., kinases, proteases) or microbial strains, to uncover any potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with variations in the substitution pattern on the phenyl ring to understand how these changes impact biological activity.

The exploration of this specific compound would contribute valuable data to the broader understanding of N-aryl oxamic acid derivatives and could potentially lead to the discovery of new molecules with useful properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(5-chloro-2-methylanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-3-16-11(15)10(14)13-9-6-8(12)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTPKIYVZUEXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 5 Chloro 2 Methylphenyl Aminoacetate

Retrosynthetic Analysis of the Ethyl (5-chloro-2-methylphenyl)aminoacetate Scaffold

A retrosynthetic analysis of ethyl (5-chloro-2-methylphenyl)aminoacetate provides a logical framework for devising its synthesis. The primary disconnection strategy involves breaking the most labile bond, which is typically the amide C-N bond. This disconnection simplifies the target molecule into readily available or easily synthesized starting materials.

The key retrosynthetic step is the disconnection of the amide bond, which fragments the target molecule into two primary synthons: the nucleophilic amine, 5-chloro-2-methylaniline (B43014) , and an electrophilic ethyl oxalyl group. The ethyl oxalyl synthon can be derived from several practical reagents, such as ethyl chlorooxoacetate (also known as ethyl oxalyl chloride) or diethyl oxalate (B1200264) . This leads to a straightforward synthetic plan: the acylation of 5-chloro-2-methylaniline with a suitable ethyl oxalate derivative.

Retrosynthetic analysis of ethyl <a =(5-chloro-2-methylphenyl)aminoacetate." src="https://i.imgur.com/example-retrosynthesis.png"/>
Figure 1: Retrosynthetic disconnection of the ethyl (5-chloro-2-methylphenyl)aminoacetate scaffold, identifying 5-chloro-2-methylaniline and an ethyl oxalyl derivative as key precursors.

This analysis forms the basis for the most common and direct methods of preparing N-aryl oxamic acid esters.

Classical Synthetic Routes to Oxamic Acid Esters

Classical methods for synthesizing oxamic acid esters are robust and widely documented in chemical literature. These routes typically rely on fundamental organic transformations like amidation and esterification.

The most direct and classical synthesis of ethyl (5-chloro-2-methylphenyl)aminoacetate involves the reaction of an amine with an activated oxalic acid monoester derivative. rsc.org The primary pathway is the nucleophilic acyl substitution of 5-chloro-2-methylaniline with ethyl chlorooxoacetate. This reaction is typically performed in an inert aprotic solvent in the presence of a non-nucleophilic base, such as triethylamine (B128534) or polyvinylpyridine, to neutralize the hydrochloric acid byproduct. google.com

An alternative approach involves the transesterification of a lower alkyl oxamate (B1226882) with a different alcohol. google.com Another classical method begins with the corresponding oxamic acid, which is first activated to an oxamic acid halide (e.g., the acid chloride) and then esterified with ethanol (B145695) in the presence of an acid-binding agent. google.com

A summary of common classical reaction conditions is provided in the table below.

Reactant 1Reactant 2Reagents/ConditionsProduct
5-chloro-2-methylanilineEthyl chlorooxoacetateTriethylamine, inert solvent, room temp.Ethyl (5-chloro-2-methylphenyl)aminoacetate
5-chloro-2-methylanilineDiethyl oxalateHeatingEthyl (5-chloro-2-methylphenyl)aminoacetate
(5-chloro-2-methylphenyl)aminoacetic acidEthanolAcid catalyst or carbodiimideEthyl (5-chloro-2-methylphenyl)aminoacetate

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods. For the synthesis of related amide and ester compounds, several green strategies have been reported which could be adapted for the synthesis of ethyl (5-chloro-2-methylphenyl)aminoacetate.

One approach is the use of enzymatic catalysis. Enzymes like lipase (B570770) or amidase can facilitate the formation of amide or ester bonds under mild conditions, often in aqueous media, thereby reducing the need for harsh reagents and organic solvents. researchgate.netresearchgate.net For instance, lipase-catalyzed reactions have been used to synthesize fatty hydroxamic acids from oils in a single step. researchgate.net Another green strategy is the use of microwave activation, which can significantly reduce reaction times and energy consumption for amidation and esterification reactions. organic-chemistry.org The direct amidation of esters using heterogeneous catalysts like amorphous silica-alumina in continuous flow reactors also represents a promising green alternative, as it allows for easy catalyst separation and reuse while producing volatile alcohols as the only byproduct. escholarship.org Furthermore, oxamic acids themselves are considered green precursors for the synthesis of urethanes and ureas, as they provide a non-phosgene route to isocyanates. rsc.org

Novel Synthetic Pathways and Catalytic Methods for Ethyl (5-chloro-2-methylphenyl)aminoacetate

Recent advances in organic synthesis have introduced novel catalytic methods that offer alternative pathways to N-aryl amides and esters, including the oxamate scaffold. These methods often provide higher yields, greater functional group tolerance, and milder reaction conditions compared to classical routes.

Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds. Palladium- and nickel-based catalysts are particularly effective for cross-coupling reactions. An efficient synthesis of N-aryl carbamates has been achieved through the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. mit.eduresearchgate.net This methodology could potentially be adapted for the synthesis of N-aryl oxamates.

More directly relevant is the development of dual nickel-photoredox catalysis for the cross-coupling of cesium oxamates with aryl bromides to synthesize amides. nih.gov This method utilizes an organic dye as a photocatalyst and proceeds under mild, visible-light-irradiated conditions. This represents a novel approach where the oxamate moiety acts as a carbamoyl (B1232498) radical source for coupling with an aryl partner, offering a different bond-forming strategy than classical acylation. nih.gov Nickel catalysis has also been employed for the amination of aryl sulfamates, demonstrating the versatility of nickel in forming C-N bonds with challenging substrates. nih.gov

Catalytic SystemReactant 1Reactant 2Key Features
Palladium/LigandAryl chloride/triflateSodium cyanate, EthanolForms N-aryl carbamates, potential for adaptation. mit.edu
Nickel/Photocatalyst (dual catalysis)Cesium oxamateAryl bromideMild conditions, uses oxamate as a carbamoyl radical source. nih.gov
Nickel/LigandAryl sulfamateAmineEffective for C-N bond formation with phenol (B47542) derivatives. nih.gov

Beyond transition metals, organocatalytic and photoredox methods have emerged as powerful tools in synthesis. The oxidative decarboxylation of oxamic acids can be mediated through photochemical means to generate carbamoyl radicals. rsc.org These nucleophilic radicals can then add to unsaturated systems to form a variety of important amides. rsc.org

This process often uses an organic dye as a photocatalyst and a mild oxidant under visible-light irradiation. rsc.org This strategy highlights the use of oxamic acids as potent precursors for generating reactive intermediates under exceptionally mild conditions. Dual nickel and photoredox catalysis, as mentioned previously, combines the benefits of both catalytic fields to achieve challenging transformations like the decarboxylative cross-coupling of oxamates. nih.gov These methods circumvent the regioselectivity issues associated with classical routes for generating carbamoyl radicals and avoid the use of toxic reagents and harsh conditions. rsc.org

Optimization of Reaction Conditions and Yields for Ethyl (5-chloro-2-methylphenyl)aminoacetate Production

The synthesis of ethyl (5-chloro-2-methylphenyl)aminoacetate is typically achieved through the N-acylation of 5-chloro-2-methylaniline with an ethyl oxalyl agent, such as diethyl oxalate or ethyl chlorooxoacetate. The optimization of this reaction is crucial for maximizing yield and purity while minimizing reaction times and by-product formation. Research in this area has systematically investigated the influence of various parameters, including solvent, temperature, and catalysts.

The choice of solvent has been demonstrated to significantly impact the reaction rate and yield. A study comparing various solvents for the acylation of anilines found that polar aprotic solvents, such as N,N-dimethylformamide (DMF), can facilitate the reaction by effectively solvating the intermediates. However, less polar solvents like toluene (B28343) are also utilized, often in conjunction with a base to neutralize the acidic by-products.

Temperature is another critical factor. While higher temperatures generally increase the reaction rate, they can also lead to the formation of undesired side products. Optimization studies for similar N-aryl oxamic acid esters have shown that a temperature range of 80-120°C often provides a good balance between reaction speed and product purity.

The use of catalysts has also been explored to enhance the efficiency of the synthesis. While the reaction can proceed without a catalyst, particularly when using the more reactive ethyl chlorooxoacetate, bases such as triethylamine or pyridine (B92270) are commonly added to scavenge the hydrochloric acid generated. In the case of reactions with diethyl oxalate, Lewis acids have been investigated to activate the oxalate ester, though this can sometimes lead to competing side reactions.

The following interactive data table summarizes the findings from a hypothetical study on the optimization of the synthesis of ethyl (5-chloro-2-methylphenyl)aminoacetate from 5-chloro-2-methylaniline and ethyl chlorooxoacetate, illustrating the interplay of different reaction conditions.

Table 1: Optimization of Reaction Conditions for the Synthesis of Ethyl (5-chloro-2-methylphenyl)aminoacetate

Entry Solvent Base (equivalents) Temperature (°C) Time (h) Yield (%)
1 Dichloromethane Triethylamine (1.2) 25 24 65
2 Dichloromethane Triethylamine (1.2) 40 12 78
3 Toluene Triethylamine (1.2) 80 6 85
4 Toluene Pyridine (1.2) 80 8 82
5 N,N-Dimethylformamide None 100 4 92
6 N,N-Dimethylformamide Potassium Carbonate (1.5) 100 2 95

Note: The data in this table is illustrative and based on general principles of similar chemical reactions.

Flow Chemistry Applications in Oxamic Acid Synthesis

The principles of flow chemistry are increasingly being applied to the synthesis of fine chemicals, including oxamic acid derivatives, to offer advantages in terms of safety, scalability, and product consistency. In a continuous flow setup, reagents are pumped through a heated reactor coil, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.

For the synthesis of N-aryl oxamic acid esters, a flow process would typically involve mixing a stream of the aniline (B41778) derivative with a stream of the acylating agent, with or without a base, before the combined stream enters a heated reactor. The small volume of the reactor at any given time significantly enhances heat transfer and improves the safety profile of the reaction, especially when dealing with exothermic processes.

The residence time, which is the average time a molecule spends in the reactor, is a key parameter in flow chemistry and can be precisely controlled by adjusting the flow rate and the reactor volume. Optimization studies in flow for similar acylation reactions have demonstrated that shorter residence times at higher temperatures can often lead to higher yields and selectivities compared to batch processes. This is attributed to the rapid heating and cooling and the suppression of side reactions that can occur during prolonged heating in batch reactors.

The following interactive data table presents hypothetical results from a study exploring the application of flow chemistry to the synthesis of an N-aryl oxamic acid ester, showcasing the impact of residence time and temperature on the reaction yield.

Table 2: Flow Chemistry Optimization for the Synthesis of an N-Aryl Oxamic Acid Ester

Entry Flow Rate (mL/min) Reactor Volume (mL) Residence Time (min) Temperature (°C) Yield (%)
1 1.0 10 10 120 88
2 0.5 10 20 120 94
3 1.0 10 10 140 95
4 0.5 10 20 140 91 (decomposition observed)
5 2.0 20 10 150 97

Note: The data in this table is illustrative and based on general principles of flow chemistry applied to similar reactions.

The adoption of flow chemistry for the synthesis of compounds like ethyl (5-chloro-2-methylphenyl)aminoacetate holds significant promise for improving the efficiency, safety, and scalability of their production, aligning with the principles of green and sustainable chemistry.

Chemical Reactivity and Mechanistic Studies of Ethyl 5 Chloro 2 Methylphenyl Aminoacetate

Hydrolysis and Transamidation Reactions of the Oxoacetate Moiety

The oxoacetate portion of the molecule, containing both an ester and an amide linkage, is a primary site of reactivity.

Hydrolysis: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, (5-chloro-2-methylphenyl)amino(oxo)acetic acid (also known as N-(5-chloro-2-methylphenyl)oxamic acid).

Acid-catalyzed hydrolysis involves the initial protonation of the ester carbonyl oxygen, which enhances its electrophilicity. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following proton transfer and elimination of ethanol (B145695), the carboxylic acid is formed. This process is reversible and typically requires heat to proceed at a practical rate.

Transamidation: The amide bond within the oxoacetate moiety is significantly less reactive than the ester bond due to the delocalization of the nitrogen lone pair into the carbonyl group. Direct transamidation by reacting ethyl (5-chloro-2-methylphenyl)aminoacetate with an amine is generally not feasible without activation. The reaction would likely require harsh conditions or conversion of the amide to a more reactive intermediate.

Reactions Involving the Aromatic Ring System

The reactivity of the 5-chloro-2-methylphenyl ring is influenced by the directing effects of its three substituents: the chloro group, the methyl group, and the N-linked oxoacetate group (-NHCOCOOEt).

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) introduces a new substituent onto the aromatic ring. The position of substitution is determined by the combined electronic and steric effects of the existing groups.

-NHCOCOOEt group: The amide nitrogen atom possesses a lone pair of electrons that can be donated into the aromatic ring through resonance, making it a powerful activating group and an ortho, para-director.

-CH₃ group (methyl): This is a weakly activating group that directs incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation.

-Cl group (chloro): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because of resonance stabilization of the cationic intermediate (the sigma complex) by their lone pairs.

Considering the positions on the ring (C1 is attached to the nitrogen), the substituents are at C2 (methyl) and C5 (chloro). The available positions for substitution are C3, C4, and C6. The directing effects of the substituents are summarized below.

SubstituentTypeDirecting Preference
-NHCOCOOEt (at C1)Activating, o,p-directorC2 (blocked), C4, C6
-CH₃ (at C2)Activating, o,p-directorC3, C5 (blocked), C1 (blocked)
-Cl (at C5)Deactivating, o,p-directorC2 (blocked), C4, C6

The powerful activating and directing effect of the amide group is expected to dominate. Both the amide and chloro groups strongly favor substitution at the C4 and C6 positions. The methyl group weakly favors substitution at C3. Therefore, electrophilic attack is most likely to occur at the C4 position, which is para to the strongly activating amide group. The C6 position is also electronically favored but is sterically hindered by the adjacent methyl group at C2.

Directed Ortho Metalation Studies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This method utilizes a directing metalation group (DMG) to chelate a strong organolithium base, facilitating deprotonation at the adjacent ortho position.

The amide functionality (-NH-CO-) in ethyl (5-chloro-2-methylphenyl)aminoacetate is a well-established DMG. It is anticipated that treatment of the compound with a strong base like n-butyllithium or sec-butyllithium, often in the presence of an additive like TMEDA, would lead to regioselective deprotonation at the C6 position, which is ortho to the amide nitrogen.

The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce new functional groups at the C6 position. Potential competing side reactions include lithiation at the benzylic methyl group, although amide-directed ring metalation is generally favored over benzylic metalation when using alkyllithium bases.

Table 1: Potential Products from Directed Ortho Metalation Sequence
Reagent 1Reagent 2 (Electrophile)Potential Product (Substituent at C6)
s-BuLi, TMEDADMF-CHO (Formyl)
n-BuLiI₂-I (Iodo)
s-BuLi, TMEDA(CH₃)₃SiCl-Si(CH₃)₃ (Trimethylsilyl)
n-BuLiCO₂ then H₃O⁺-COOH (Carboxyl)

Transformations of the Chloro- and Methyl Substituents

The chloro and methyl groups on the aromatic ring can also undergo chemical transformations, though typically under conditions distinct from those that affect the oxoacetate or the aromatic C-H bonds.

Chloro Group: The C-Cl bond on the aromatic ring is strong and generally unreactive towards nucleophilic aromatic substitution (SₙAr). Such reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) at the ortho or para positions to activate the ring, which are absent in this molecule. Therefore, displacement of the chloride ion by common nucleophiles would necessitate harsh reaction conditions or transition-metal catalysis (e.g., Buchwald-Hartwig amination, Suzuki coupling).

Methyl Group: The benzylic protons of the methyl group are susceptible to radical reactions. Under free-radical conditions (e.g., using N-bromosuccinimide with light or a radical initiator), halogenation of the methyl group can occur to yield a benzylic halide. Furthermore, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid, although these harsh conditions might also affect other parts of the molecule.

Reaction Kinetics and Thermodynamic Analyses of Ethyl (5-chloro-2-methylphenyl)aminoacetate Derivatives

The kinetics of the alkaline hydrolysis of the ester are expected to follow a second-order rate law, being first order with respect to both the ester and the hydroxide (B78521) ion. The rate of this reaction would be influenced by the electronic nature of the substituents on the aromatic ring. The presence of the electron-withdrawing chloro group should slightly increase the electrophilicity of the ester carbonyl, thus increasing the rate of hydrolysis compared to an unsubstituted analogue. Conversely, the electron-donating methyl group would slightly decrease the rate.

Thermodynamically, the hydrolysis of the ester is an exergonic process, driven by the formation of the stable carboxylate salt and ethanol. The transamidation reaction, in contrast, would likely have a Gibbs free energy change close to zero, making it a reversible process that is difficult to drive to completion without specific strategies (e.g., removal of a product).

Table 2: Predicted Relative Rates of Alkaline Hydrolysis for N-Aryl Oxoacetate Analogues
Aromatic Substituent (at C5)Electronic EffectPredicted Relative Rate (krel)
-NO₂ (Nitro)Strongly Electron-Withdrawing> 1
-Cl (Chloro)Electron-Withdrawing> 1
-H (Hydrogen)Reference1
-CH₃ (Methyl)Electron-Donating< 1
-OCH₃ (Methoxy)Strongly Electron-Donating< 1

Note: This table is illustrative and based on general electronic principles. Actual values require experimental determination.

Proposed Reaction Mechanisms and Intermediates (e.g., Carbamoyl (B1232498) Radicals)

Oxamic acids, the hydrolyzed form of ethyl oxoacetates, are known precursors for the generation of carbamoyl radicals via oxidative decarboxylation. It is proposed that (5-chloro-2-methylphenyl)amino(oxo)acetic acid can serve as a source for the corresponding N-(5-chloro-2-methylphenyl)carbamoyl radical.

This transformation can be initiated by single-electron-transfer (SET) oxidants, such as persulfate salts (e.g., (NH₄)₂S₂O₈), often under thermal or photochemical conditions. The proposed mechanism involves:

Formation of the Oxamic Acid: Initial hydrolysis of the ethyl ester.

Oxidative Decarboxylation: The oxamic acid is oxidized, losing one electron and subsequently a molecule of carbon dioxide to generate the carbamoyl radical intermediate.

Radical Trapping: The highly reactive carbamoyl radical can then participate in various C-C bond-forming reactions, such as Giese-type additions to electron-deficient alkenes.

This pathway provides a modern synthetic route to complex amides, proceeding through a distinct radical intermediate rather than traditional ionic pathways.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of ethyl (5-chloro-2-methylphenyl)aminoacetate is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The ethyl group would present as a characteristic triplet and quartet pattern. The methyl group on the phenyl ring would appear as a singlet. The aromatic protons would display a complex splitting pattern due to their coupling with each other. The amine proton is expected to appear as a broad singlet.

Predicted ¹H NMR Data:

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ethyl (-CH₃)~1.4Triplet~7.1
Phenyl (-CH₃)~2.3Singlet-
Ethyl (-CH₂)~4.4Quartet~7.1
Aromatic (H3/H4/H6)~7.0 - 7.5Multiplet-
Amine (-NH)~9.5Broad Singlet-

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The carbonyl carbons of the ester and amide functionalities are expected to resonate at the downfield region of the spectrum. The aromatic carbons will appear in the intermediate region, with their specific shifts influenced by the chloro and methyl substituents. The aliphatic carbons of the ethyl and methyl groups will be found in the upfield region.

Predicted ¹³C NMR Data:

Carbon AtomChemical Shift (δ, ppm)
Ethyl (-CH₃)~14
Phenyl (-CH₃)~17
Ethyl (-CH₂)~63
Aromatic (C1-C6)~115 - 140
Amide (C=O)~158
Ester (C=O)~162

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To further confirm the structural assignments, two-dimensional (2D) NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For instance, the quartet of the ethyl methylene (B1212753) group would show a cross-peak with the triplet of the ethyl methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected between the ethyl protons and the ester carbonyl carbon, and between the aromatic protons and the carbons of the phenyl ring.

Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and formula of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of ethyl (5-chloro-2-methylphenyl)aminoacetate. By measuring the mass with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For the molecular formula C₁₁H₁₂ClNO₃, the expected exact mass would be calculated and compared to the experimentally determined value.

Predicted HRMS Data:

IonCalculated m/z
[M+H]⁺242.0551
[M+Na]⁺264.0370

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting fragment ions. This technique provides valuable information about the connectivity of the molecule. The fragmentation of the molecular ion of ethyl (5-chloro-2-methylphenyl)aminoacetate would likely proceed through several characteristic pathways.

Predicted Fragmentation Pathways:

A primary fragmentation would be the cleavage of the amide bond, leading to the formation of the 5-chloro-2-methylaniline (B43014) radical cation and the ethyl oxalyl radical. Another likely fragmentation is the loss of the ethoxy group from the ester, followed by the loss of carbon monoxide. The presence of chlorine would be indicated by a characteristic isotopic pattern for fragments containing this atom.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing its vibrational modes. For ethyl (5-chloro-2-methylphenyl)aminoacetate, these methods would reveal characteristic vibrational frequencies corresponding to its amide, ester, and substituted aromatic moieties.

The IR and Raman spectra are expected to be dominated by several key vibrational bands. The N-H stretching vibration of the secondary amide is anticipated to appear as a sharp band in the region of 3300-3100 cm⁻¹ in the IR spectrum. The exact position would be sensitive to hydrogen bonding interactions in the solid state.

The carbonyl (C=O) stretching vibrations are particularly diagnostic. The compound possesses two carbonyl groups: one in the amide functionality and one in the ethyl ester group. Consequently, two distinct C=O stretching bands are expected in the region of 1750-1650 cm⁻¹. The amide I band (primarily C=O stretch) is typically observed around 1680-1650 cm⁻¹, while the ester C=O stretch is expected at a higher frequency, generally in the range of 1750-1730 cm⁻¹.

Vibrations of the substituted benzene (B151609) ring will also give rise to a series of characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the ring in the 1600-1450 cm⁻¹ region, and various C-H in-plane and out-of-plane bending vibrations at lower frequencies. The substitution pattern on the phenyl ring (chloro and methyl groups) will influence the precise positions and intensities of these bands. The C-Cl stretching vibration is expected to produce a band in the fingerprint region, typically between 800 and 600 cm⁻¹.

The ethyl group will be identifiable by its characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching of the CH₃ and CH₂ groups are expected between 2980 and 2850 cm⁻¹. Bending (scissoring, wagging, twisting, and rocking) vibrations for these groups will appear in the 1470-1370 cm⁻¹ range and at lower frequencies.

A summary of the expected characteristic vibrational frequencies is presented in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
AmideN-H stretch3300-3100
C=O stretch (Amide I)1680-1650
N-H bend (Amide II)1570-1515
EsterC=O stretch1750-1730
C-O stretch1300-1000
Aromatic RingC-H stretch>3000
C=C stretch1600-1450
C-H out-of-plane bend900-675
AlkylC-H stretch (CH₃, CH₂)2980-2850
C-H bend (CH₃, CH₂)1470-1370
HaloalkaneC-Cl stretch800-600

This table presents theoretically expected ranges based on known data for similar functional groups.

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction study of ethyl (5-chloro-2-methylphenyl)aminoacetate would yield a wealth of structural data. The resulting crystallographic information file (CIF) would contain the unit cell parameters (a, b, c, α, β, γ), the space group, and the atomic coordinates for each atom in the asymmetric unit. From these data, precise molecular dimensions can be calculated.

Based on related structures, it is expected that the amide group would adopt a planar or near-planar conformation. The phenyl ring and the oxalamide moiety are likely to be twisted with respect to each other due to steric hindrance from the ortho-methyl group. The ethyl ester group would likely exhibit a degree of conformational flexibility.

The study of co-crystals of this compound could also be of interest. Co-crystallization with other molecules, particularly those capable of forming strong hydrogen bonds (e.g., carboxylic acids, phenols), could lead to new solid forms with potentially different physical properties. The analysis of such co-crystals would reveal the specific intermolecular interactions that govern their formation and stability.

The solid-state structure of ethyl (5-chloro-2-methylphenyl)aminoacetate would be stabilized by a network of intermolecular interactions. The nature and geometry of these interactions dictate the crystal packing arrangement.

Hydrogen bonding is expected to be a dominant feature in the crystal structure. The amide N-H group can act as a hydrogen bond donor, while the amide and ester carbonyl oxygen atoms can act as hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded chains or dimers. For instance, molecules could be linked into chains via N-H···O=C (amide) or N-H···O=C (ester) hydrogen bonds.

In addition to classical hydrogen bonds, other non-covalent interactions are anticipated to play a significant role in the crystal packing. These include:

π-π stacking: The aromatic phenyl rings could engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence of the chloro and methyl substituents would influence the geometry of these interactions (e.g., parallel-displaced or T-shaped).

Halogen bonding: The chlorine atom on the phenyl ring could participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom (such as an oxygen atom) on a neighboring molecule.

Below is a table summarizing the key structural parameters that would be obtained from an X-ray crystallographic analysis.

ParameterDescriptionExpected Information
Unit Cell Dimensionsa, b, c, α, β, γThe size and shape of the repeating unit of the crystal lattice.
Space GroupThe symmetry of the crystal lattice.
Bond LengthsThe distances between bonded atoms (e.g., C=O, C-N, C-Cl).
Bond AnglesThe angles between adjacent bonds.
Torsion AnglesThe dihedral angles that define the conformation of the molecule.
Hydrogen BondsDonor-Acceptor Distances and AnglesThe geometry of intermolecular hydrogen bonds (e.g., N-H···O).
Other Intermolecular ContactsDistances and GeometriesEvidence for π-π stacking, C-H···O interactions, and halogen bonding.

This table outlines the data that would be generated from a single-crystal X-ray diffraction experiment.

Computational Chemistry and Theoretical Investigations of Ethyl 5 Chloro 2 Methylphenyl Aminoacetate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and predict the most stable three-dimensional arrangement of atoms.

Density Functional Theory (DFT) Studies on Conformational Landscape

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it ideal for studying the conformational landscape of molecules like ethyl (5-chloro-2-methylphenyl)aminoacetate. DFT calculations can identify various possible spatial arrangements (conformers) of the molecule and determine their relative stabilities.

By optimizing the molecular geometry, researchers can predict key structural parameters. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the electron density and atomic orbitals. The resulting optimized structure corresponds to the lowest energy conformation, representing the most probable shape of the molecule. Studies focus on the planarity of the amide group and the torsion angles between the phenyl ring and the oxoacetate moiety, which are crucial for its chemical behavior and biological interactions.

Table 1: Predicted Geometric Parameters from DFT Calculations

Parameter Bond/Angle Predicted Value
Bond Length C=O (amide) ~1.23 Å
C-N (amide) ~1.35 Å
N-H ~1.01 Å
C=O (ester) ~1.21 Å
Bond Angle O=C-N ~124°
C-N-C (phenyl) ~128°

Note: These are typical, representative values derived from DFT calculations on similar molecular structures. Actual values may vary based on the specific functional and basis set used.

Ab Initio Calculations of Bonding and Reactivity

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

These calculations provide a detailed picture of the electronic structure, including the nature of chemical bonds. For ethyl (5-chloro-2-methylphenyl)aminoacetate, this includes analyzing the intramolecular hydrogen bond between the N-H group and the adjacent carbonyl oxygen (N-H···O=C), which significantly influences the molecule's preferred conformation.

Reactivity can be explored by examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites susceptible to electrophilic or nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum calculations provide a static picture of the most stable conformation, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For ethyl (5-chloro-2-methylphenyl)aminoacetate, MD simulations can reveal its conformational flexibility in different environments. By simulating the molecule in a box of solvent molecules (such as water or an organic solvent), researchers can understand how interactions with the solvent affect its shape and stability. These simulations can track changes in key dihedral angles and monitor the stability of intramolecular hydrogen bonds, providing a more realistic understanding of the molecule's behavior in solution.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for interpreting and predicting spectroscopic data. DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized molecular structure, a theoretical spectrum can be generated. This computed spectrum can then be compared with experimental data to confirm the molecular structure and assign specific peaks to the vibrations of functional groups, such as the C=O and N-H stretches.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption peaks observed in UV-Visible spectroscopy. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated, aiding in the structural elucidation of the molecule and its derivatives.

Table 2: Comparison of Experimental vs. Computationally Predicted Vibrational Frequencies (Representative)

Vibrational Mode Experimental FT-IR (cm⁻¹) Calculated DFT (cm⁻¹)
N-H Stretch ~3300 cm⁻¹ ~3315 cm⁻¹
C-H Stretch (Aromatic) ~3100 cm⁻¹ ~3105 cm⁻¹
C=O Stretch (Amide) ~1710 cm⁻¹ ~1715 cm⁻¹
C=O Stretch (Ester) ~1740 cm⁻¹ ~1745 cm⁻¹

Note: Values are illustrative for similar compounds and highlight the typical agreement between experimental and calculated results.

Ligand-Protein Docking Studies for Putative Molecular Targets (in vitro or non-human models only)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential biological targets and understanding interactions at the molecular level.

For ethyl (5-chloro-2-methylphenyl)aminoacetate, docking studies can be performed against various protein targets to explore its potential biological activity. The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

Identification of Potential Binding Sites

Docking simulations can precisely identify the potential binding site or pocket on a protein where the ligand is most likely to bind. The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.

For instance, the N-H group of the ligand might act as a hydrogen bond donor, while the carbonyl oxygens can act as hydrogen bond acceptors. The chloro-substituted phenyl ring can engage in hydrophobic or halogen-bonding interactions with nonpolar residues in the binding pocket. These detailed interaction maps are essential for understanding the mechanism of action and for designing more potent and selective analogs.

Table 3: Example of Molecular Docking Results for a Putative Target

Target Protein (PDB ID) Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
Example Kinase (e.g., PDB: 1XXX) -8.5 Lys72, Glu91 Hydrogen Bond
Leu140, Val25 Hydrophobic
Asp165 Hydrogen Bond with N-H

Note: This table is a hypothetical example to illustrate the type of data generated from docking studies, as specific public domain docking results for this exact compound are not available.

Scoring Functions and Binding Affinity Predictions

Detailed computational studies predicting the binding affinity of ethyl (5-chloro-2-methylphenyl)aminoacetate to specific biological targets are not extensively available in publicly accessible scientific literature. However, the principles of scoring functions and binding affinity prediction are central to computational drug discovery and can be understood in a general context.

Scoring functions are computational methods used to estimate the binding affinity between a ligand, such as ethyl (5-chloro-2-methylphenyl)aminoacetate, and a macromolecular target, typically a protein. These functions are crucial in molecular docking simulations, where they rank different binding poses of a ligand in the active site of a protein. The goal is to identify the pose that is most likely to represent the actual binding mode and to predict the strength of the interaction, often expressed as a binding energy (e.g., in kcal/mol).

There are several classes of scoring functions:

Force-Field-Based Scoring Functions: These functions use classical mechanics principles to calculate the binding energy, considering terms for van der Waals interactions, electrostatic interactions, and hydrogen bonds.

Empirical Scoring Functions: These are derived from experimental data and use regression analysis to correlate structural features with binding affinities. They are generally faster to compute than force-field-based scores.

Knowledge-Based Scoring Functions: These functions are based on statistical analysis of experimentally determined protein-ligand complexes. They derive potentials from the frequencies of atom-pair interactions observed in crystal structures.

For a molecule like ethyl (5-chloro-2-methylphenyl)aminoacetate, a hypothetical docking study would involve preparing the 3D structure of the compound and the target protein. The docking software would then explore various orientations and conformations of the ligand within the protein's binding site. The scoring function would evaluate each of these poses, and the resulting scores would be used to predict the most favorable binding mode and the compound's potential potency as an inhibitor or activator of the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on in vitro or mechanistic data only)

Specific Quantitative Structure-Activity Relationship (QSAR) models for ethyl (5-chloro-2-methylphenyl)aminoacetate are not described in the available research literature. QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For a set of aniline (B41778) derivatives, which share a structural similarity with the compound , QSAR studies have been conducted to predict properties like lipophilicity. nih.govresearchgate.net In such studies, a range of molecular descriptors are calculated for each compound. These descriptors can be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Based on the 2D structure (e.g., connectivity indices, polar surface area).

3D Descriptors: Based on the 3D conformation (e.g., molecular shape, volume).

Once the descriptors are calculated and the biological activity (e.g., IC50 values from an in vitro assay) is determined for a series of compounds, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are used to build the QSAR model. A robust QSAR model can then be used to predict the activity of new, untested compounds based solely on their chemical structure.

A hypothetical QSAR study involving ethyl (5-chloro-2-methylphenyl)aminoacetate would require a dataset of structurally related compounds with their corresponding in vitro biological activity data against a specific target. The model could potentially reveal which structural features, such as the chloro and methyl substitutions on the phenyl ring or the ethyl oxoacetate moiety, are critical for activity.

Below is an illustrative table of descriptors that might be used in a QSAR study of related aniline derivatives.

Descriptor TypeDescriptor ExamplePotential Influence on Activity
ElectronicDipole MomentCan affect interactions with polar residues in a binding site.
StericMolecular VolumeInfluences the fit of the molecule within a binding pocket.
HydrophobicLogPRelates to the compound's partitioning between aqueous and lipid environments, which can be crucial for reaching the target.
TopologicalWiener IndexEncodes information about molecular branching.

Chemoinformatics and Virtual Screening Approaches for Related Scaffolds

While there are no specific chemoinformatics or virtual screening studies centered on ethyl (5-chloro-2-methylphenyl)aminoacetate, the oxoacetate scaffold is of interest in medicinal chemistry. Chemoinformatics tools and virtual screening methods are widely used to explore large chemical libraries to identify novel compounds with desired biological activities.

Virtual screening can be broadly divided into two categories:

Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the target is unknown but a set of active compounds has been identified. Methods like similarity searching or pharmacophore modeling are employed to find new molecules with similar properties to the known actives. A pharmacophore model for a series of oxoacetate-containing compounds would define the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) required for biological activity.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, molecular docking is the primary SBVS method. A large library of compounds is docked into the active site of the target, and the compounds are ranked based on their predicted binding affinity from a scoring function. This allows for the prioritization of a smaller, more manageable number of compounds for experimental testing.

For scaffolds related to ethyl (5-chloro-2-methylphenyl)aminoacetate, a virtual screening campaign could be designed to identify new inhibitors of a particular enzyme, for instance. Researchers would curate a large database of chemical compounds and use either ligand-based or structure-based methods to filter and rank them. The top-ranking hits would then be acquired or synthesized for biological evaluation. This approach has been successfully used to identify new scaffolds for a variety of drug targets. plos.orgresearchgate.net

The table below summarizes the different virtual screening approaches that could be applied to scaffolds related to the compound of interest.

Screening ApproachRequirementPrinciple
Ligand-BasedA set of known active molecules.Identifies new molecules with similar properties (e.g., shape, pharmacophore) to the known actives.
Structure-Based3D structure of the biological target.Docks a library of compounds into the target's binding site and ranks them based on predicted binding affinity.

Mechanistic Studies on Biological Interactions of Ethyl 5 Chloro 2 Methylphenyl Aminoacetate in Non Human Systems

In Vitro Enzyme Inhibition Mechanisms

There is no publicly available research detailing the in vitro enzyme inhibition mechanisms of ethyl (5-chloro-2-methylphenyl)aminoacetate.

Target Identification and Validation Methodologies

No studies were identified that have successfully identified or validated specific enzyme targets for ethyl (5-chloro-2-methylphenyl)aminoacetate. Methodologies for target identification, such as affinity chromatography, activity-based protein profiling, or genetic screening, have not been reported in the context of this compound.

Kinetic Studies of Enzyme-Inhibitor Interactions

Due to the absence of identified enzyme targets, no kinetic studies on the enzyme-inhibitor interactions of ethyl (5-chloro-2-methylphenyl)aminoacetate are available. Therefore, data regarding inhibition constants (Kᵢ), IC₅₀ values, or the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) could not be located.

Allosteric Modulation vs. Active Site Binding

There is no information available to determine whether ethyl (5-chloro-2-methylphenyl)aminoacetate acts via allosteric modulation or direct binding to the active site of any enzyme. Such determinations would require detailed structural biology and kinetic studies, which have not been published for this compound.

Cellular Pathway Modulation in Model Organisms or Cell Lines (e.g., microbial, fungal)

No research has been published detailing the modulation of cellular pathways by ethyl (5-chloro-2-methylphenyl)aminoacetate in any non-human model organisms or cell lines, including microbial or fungal systems.

Analysis of Downstream Signaling Cascades

There are no available studies analyzing the effects of ethyl (5-chloro-2-methylphenyl)aminoacetate on downstream signaling cascades. Research into its impact on phosphorylation events, second messenger systems, or gene expression related to specific pathways has not been reported.

Protein-Protein Interaction Studies

No studies on the effect of ethyl (5-chloro-2-methylphenyl)aminoacetate on protein-protein interactions have been found in the scientific literature. Techniques such as yeast two-hybrid screens, co-immunoprecipitation, or surface plasmon resonance have not been used to investigate the influence of this compound on protein complexes.

Receptor Binding Studies in Non-Human Receptor Models

There is currently a lack of published research detailing the binding of ethyl (5-chloro-2-methylphenyl)aminoacetate to specific receptors in any non-human models. For a comprehensive understanding of its potential biological effects, such studies would be crucial. Receptor binding assays are fundamental in determining the affinity and specificity of a compound for its molecular targets, thereby providing insights into its potential pharmacological or toxicological pathways. Without this data, the specific non-human receptors that ethyl (5-chloro-2-methylphenyl)aminoacetate may interact with, and the downstream consequences of such interactions, remain speculative.

Structure-Mechanism Relationships for Ethyl (5-chloro-2-methylphenyl)aminoacetate and its Analogs

A critical aspect of understanding a compound's biological activity is the examination of its structure-activity relationship (SAR). Such studies involve synthesizing and testing analogs of the parent compound to determine how modifications to its chemical structure affect its biological activity. This process helps to identify the key chemical features, or pharmacophores, responsible for its effects.

For ethyl (5-chloro-2-methylphenyl)aminoacetate, there is a significant gap in the literature regarding systematic SAR studies. While research exists for structurally analogous compounds, such as those with a pyridinyl group instead of the methylphenyl group, these findings cannot be directly extrapolated to the compound due to the significant electronic and steric differences between these moieties. The influence of the chloro and methyl substitutions on the phenyl ring on the compound's interaction with biological systems has not been systematically investigated.

A comparative analysis of the structural features of ethyl (5-chloro-2-methylphenyl)aminoacetate and its hypothetical analogs is presented in the table below to illustrate the type of data that would be generated from SAR studies.

Compound Name Substitution on Phenyl Ring Hypothetical Biological Activity
Ethyl (5-chloro-2-methylphenyl)aminoacetate5-chloro, 2-methylUnknown
Ethyl (2-methylphenyl)aminoacetate2-methylUnknown
Ethyl (5-chlorophenyl)aminoacetate5-chloroUnknown
Ethyl (phenylamino)(oxo)acetateNoneUnknown

This table is for illustrative purposes only, as no specific biological activity data is currently available for these compounds.

Potential Applications and Future Research Directions

Development of Ethyl (5-chloro-2-methylphenyl)aminoacetate as a Chemical Probe for Biological Systems

The development of small molecules as chemical probes is a critical endeavor in chemical biology for the elucidation of complex biological processes. A chemical probe is a molecule that can be used to study and manipulate a biological system, often by interacting with a specific protein target. For a molecule to be considered a valuable chemical probe, it should ideally exhibit high potency, selectivity, and a well-understood mechanism of action.

While ethyl (5-chloro-2-methylphenyl)aminoacetate has not been specifically characterized as a chemical probe, its structural motifs are present in compounds with known biological activities. Future research could focus on systematically evaluating this molecule and its analogs for properties that would make them suitable as chemical probes.

In mechanistic biology, chemical probes are instrumental in dissecting the roles of specific proteins in cellular pathways. N-aryl oxamate (B1226882) derivatives have been investigated as inhibitors of various enzymes, a key characteristic of many chemical probes. For instance, the oxamate core structure is known to mimic pyruvate (B1213749) and can inhibit enzymes such as lactate (B86563) dehydrogenase (LDH), which plays a crucial role in anaerobic glycolysis. nih.govmdpi.com By extension, future studies could explore whether ethyl (5-chloro-2-methylphenyl)aminoacetate or its analogs can modulate the activity of specific enzymes. Should such an interaction be identified and characterized, the compound could be utilized to study the downstream effects of inhibiting that enzyme in cellular or model organism systems, thereby clarifying its role in biological pathways.

Target validation is the process of demonstrating that a specific molecular target is critically involved in a disease process and that modulation of its activity is likely to have a therapeutic effect. A selective chemical probe is a cornerstone of this process. If ethyl (5-chloro-2-methylphenyl)aminoacetate is found to interact with a novel biological target, it could be used to validate that target's potential for therapeutic intervention. For example, if the compound were to show specific activity against a particular kinase or metabolic enzyme, it could be used in preclinical models to assess the physiological consequences of inhibiting that enzyme, providing evidence for or against its viability as a drug target.

Exploration of Novel Synthetic Pathways for Scalable Production

The availability of a chemical compound in sufficient quantities is a prerequisite for its extensive study and potential application. Therefore, the development of efficient and scalable synthetic routes is a crucial area of research. The synthesis of N-aryl oxamates like ethyl (5-chloro-2-methylphenyl)aminoacetate is typically achieved through the reaction of an appropriately substituted aniline (B41778) with an acylating agent.

A common laboratory-scale synthesis would involve the reaction of 5-chloro-2-methylaniline (B43014) with either diethyl oxalate (B1200264) or ethyl chlorooxoacetate in the presence of a suitable base. For scalable production, research would need to focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This would involve screening different solvents, bases, and reaction temperatures, as well as developing efficient purification methods such as crystallization to avoid the need for chromatography. The development of continuous flow processes could also be explored as a modern approach to scalable and safe chemical manufacturing.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools for understanding the behavior of molecules at an atomic level, thereby guiding the design of new compounds and the interpretation of experimental results. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies have been applied to related N-substituted oxamate compounds to understand their electronic properties and to correlate their structural features with biological activity. researchgate.netresearchgate.net

Future computational studies on ethyl (5-chloro-2-methylphenyl)aminoacetate could include:

Conformational Analysis: To determine the preferred three-dimensional shape of the molecule, which is crucial for its interaction with biological targets.

Molecular Docking: To predict the binding mode and affinity of the compound to the active sites of various enzymes, helping to prioritize experimental screening.

QSAR Studies: To build models that relate the structural features of a series of analogs of ethyl (5-chloro-2-methylphenyl)aminoacetate to their biological activity, which can guide the synthesis of more potent and selective compounds.

Computational TechniquePotential Application for Ethyl (5-chloro-2-methylphenyl)aminoacetate
Density Functional Theory (DFT) Calculation of electronic properties (e.g., HOMO-LUMO gap, electrostatic potential) to understand reactivity and intermolecular interactions.
Molecular Docking Prediction of binding modes and affinities to potential protein targets (e.g., dehydrogenases, kinases).
Quantitative Structure-Activity Relationship (QSAR) Development of models to predict the biological activity of novel analogs based on their physicochemical properties.
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of the compound in complex with a biological target to assess binding stability.

Integration with High-Throughput Screening Technologies

High-throughput screening (HTS) allows for the rapid testing of large numbers of chemical compounds for a specific biological activity. Integrating ethyl (5-chloro-2-methylphenyl)aminoacetate and a library of its analogs into HTS campaigns could be a powerful strategy for discovering novel biological functions. nih.gov

For instance, a library of compounds based on the ethyl (5-chloro-2-methylphenyl)aminoacetate scaffold could be screened against a panel of enzymes, receptors, or whole cells to identify "hits" with interesting activity profiles. The development of robust and miniaturized assays is key to the success of HTS. Future research in this area would involve designing and validating such assays for targets of interest and then using them to screen a diverse chemical library that includes the title compound and its derivatives.

Identification of New Biological Targets and Pathways for Ethyl (5-chloro-2-methylphenyl)aminoacetate Analogs (in non-human systems only)

Exploring the biological activity of novel chemical entities in non-human systems can reveal new targets and pathways with potential applications in areas such as agriculture and parasitology. For example, analogs of oxamate have been investigated as potential inhibitors of lactate dehydrogenase in the malaria parasite Plasmodium knowlesi, highlighting the potential for this chemical class to yield new anti-parasitic agents. mdpi.com

Furthermore, various N-aryl compounds have been developed as herbicides by targeting biological pathways unique to plants, such as specific enzymes in amino acid biosynthesis or photosynthesis. researchgate.netnih.gov Future research could involve screening analogs of ethyl (5-chloro-2-methylphenyl)aminoacetate for herbicidal or insecticidal activity. Such studies in non-human systems can uncover novel mechanisms of action and provide leads for the development of new agrochemicals or veterinary medicines.

Potential Application Area (Non-human)Example Biological Target/PathwayRationale based on Related Compounds
Anti-parasitic Lactate Dehydrogenase (LDH) in PlasmodiumOxamate analogs are known to inhibit LDH, a key enzyme in parasite metabolism. mdpi.com
Herbicidal Photosystem II (PS II) electron transportN-aryl amides and related structures have been shown to inhibit photosynthetic electron transport. nih.gov
Antifungal Enzymes in fungal-specific metabolic pathwaysN-aryl compounds have been explored for antifungal activity.

Q & A

Q. What role do isotopic labeling studies play in elucidating metabolic pathways of this compound?

  • Methodology : Synthesize ¹³C- or ²H-labeled analogs to track metabolic fate in vitro (e.g., liver microsomes) or in vivo. Use LC-MS/MS to identify labeled metabolites and quantify enzymatic turnover rates. Compare with unlabeled controls to distinguish artifacts from genuine biotransformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.